molecular formula C18H25N3O6 B2779913 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-hydroxypropyl)oxalamide CAS No. 896351-38-5

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-hydroxypropyl)oxalamide

Cat. No. B2779913
CAS RN: 896351-38-5
M. Wt: 379.413
InChI Key: OZVGZPOTYQSJEC-UHFFFAOYSA-N
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Description

The compound seems to contain a benzo[d][1,3]dioxol-5-yl moiety . This moiety is found in various compounds and is known to exhibit a broad range of biological activities . It’s also part of many natural products such as sesamol and piperine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized via various methods. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were prepared via a simple condensation method .


Molecular Structure Analysis

The benzo[d][1,3]dioxol-5-yl moiety is a structural motif found in a variety of compounds . It’s a bicyclic system consisting of two oxygen atoms and a benzene ring .

Scientific Research Applications

Generation of Hydroxyl Radicals

Research by Hogg et al. (1992) explored the generation of hydroxyl radicals from simultaneous production of nitric oxide and superoxide. They used 3-morpholinosydnonimine N-ethylcarbamide (SIN-1), which generates both NO and superoxide, as a model to investigate this process. Their findings suggest the formation of hydroxyl radicals through a mechanism different from the Fenton reaction, highlighting the potential of morpholine derivatives in studying oxidative stress mechanisms (Hogg et al., 1992).

Electrochemical Studies

Beiginejad and Nematollahi (2013) conducted electrochemical studies on 2,5-diethoxy-4-morpholinoaniline, revealing insights into its oxidation behavior in various pH environments. This research contributes to understanding the electrochemical properties of morpholine derivatives and their potential applications in electrochemical sensors and devices (Beiginejad & Nematollahi, 2013).

Synthesis of Heterocyclic Compounds

Tlekhusezh et al. (1996) focused on the synthesis of new heterocyclic compounds based on N-benzyl(heptyl)-3-benzyl(hepiyl amino-4-hydroxybutanamide with morpholine-2,3-dione. This research is significant for the development of novel compounds with potential applications in pharmaceuticals and material science (Tlekhusezh, Badovskaya, & Tyukhteneva, 1996).

Development of NK(1) Receptor Antagonists

Brands et al. (2003) described the synthesis of NK(1) receptor antagonist Aprepitant, using a process involving a morpholine derivative. This research demonstrates the role of morpholine-based compounds in the development of new therapeutic agents (Brands et al., 2003).

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c22-7-1-4-19-17(23)18(24)20-11-14(21-5-8-25-9-6-21)13-2-3-15-16(10-13)27-12-26-15/h2-3,10,14,22H,1,4-9,11-12H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVGZPOTYQSJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCCCO)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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